3-Fluoro-7-methylbenz[a]anthracene
Description
Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical Biology Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of two or more fused aromatic rings. researchgate.netwikipedia.org These compounds are formed from the incomplete combustion of organic materials and are found in the environment from both natural sources, like forest fires, and anthropogenic activities, such as vehicle exhaust and industrial emissions. wikipedia.orgnih.gov In chemical biology research, PAHs are significant due to their carcinogenic and mutagenic properties. nih.govresearchgate.net
The biological activity of PAHs is linked to their metabolic activation into highly reactive intermediates, such as diol epoxides, which can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis. researchgate.net The structure of a PAH, including the number and arrangement of its aromatic rings, influences its biological properties. researchgate.net Lighter PAHs with fewer rings are generally less toxic, while heavier PAHs with more rings are often more stable and toxic. epa.gov
Significance of Substituted Benz[a]anthracene Derivatives in Mechanistic Studies
Benz[a]anthracene and its derivatives are a prominent group of PAHs studied for their carcinogenic activities. nih.govwikipedia.org The parent compound, benz[a]anthracene, consists of four fused benzene (B151609) rings. wikipedia.org The substitution of methyl or other functional groups at various positions on the benz[a]anthracene nucleus can dramatically alter its carcinogenic potential. nih.gov This makes substituted benz[a]anthracene derivatives valuable tools for mechanistic studies, allowing researchers to investigate the structure-activity relationships that govern the carcinogenicity of PAHs. nih.gov
By systematically modifying the structure of benz[a]anthracene and observing the resulting changes in biological activity, scientists can gain insights into the metabolic pathways and the nature of the ultimate carcinogenic metabolites. researchgate.net For example, the positions of methyl groups can influence the formation of the highly reactive "bay-region" diol epoxides, which are considered the ultimate carcinogenic forms of many PAHs. researchgate.netnih.gov
Rationale for Investigating 3-Fluoro-7-methylbenz[a]anthracene: A Unique Fluorinated Benz[a]anthracene Analog
The introduction of a fluorine atom into a PAH molecule, such as in this compound, provides a unique probe for studying the mechanisms of carcinogenesis. acs.orgoup.com Fluorine is a relatively small atom with high electronegativity, and its substitution can influence the electronic properties and metabolic fate of the parent molecule without causing large steric changes. researchgate.net
The study of fluorinated PAHs like this compound is driven by several key questions:
How does the fluorine substituent affect the metabolic activation of the molecule? nih.gov
Does the position of the fluorine atom block or enhance the formation of carcinogenic metabolites? nih.gov
How does fluorination impact the interaction of the ultimate carcinogen with DNA? nih.gov
Computational studies have suggested that fluorine substitution at sites with significant positive charge can lead to stabilization of the resulting carbocation, an important intermediate in the carcinogenic process. researchgate.net Conversely, fluorine at a position with negative charge density can lead to destabilization. researchgate.net Therefore, the specific placement of the fluorine atom, as in the 3-position of 7-methylbenz[a]anthracene (B135024), is critical to its biological effects.
Historical Overview of Research on Substituted Benz[a]anthracenes and Fluorinated PAHs
Research into the carcinogenicity of substituted benz[a]anthracenes has a long history, with early studies focusing on the synthesis and biological testing of various methylated derivatives. nih.gov These studies established that the position of methyl substitution is a key determinant of carcinogenic activity. nih.gov For instance, 7-methylbenz[a]anthracene is known to be a potent carcinogen. nih.govca.gov
The investigation of fluorinated PAHs as tools to probe carcinogenic mechanisms began later. The synthesis of specific, regiospecifically fluorinated PAHs has been a significant area of research, with various methods being developed to introduce fluorine atoms at precise locations on the aromatic backbone. acs.orgoup.com These synthetic advancements have enabled more detailed mechanistic studies. For example, studies on fluorinated derivatives of 7,12-dimethylbenz[a]anthracene (B13559) have provided insights into the role of specific metabolic pathways in its carcinogenic activity. acs.org
The table below provides a brief overview of key research milestones:
| Year | Research Focus | Key Findings |
| 1960s | Carcinogenicity of methylated benz[a]anthracenes | Established the importance of methyl group position for carcinogenic activity. ca.gov |
| 1970s | Synthesis and carcinogenicity of various substituted benz[a]anthracenes | Development of synthetic routes to new derivatives and exploration of structure-activity relationships. nih.govacs.orgnih.gov |
| 1980s | Metabolism of methylbenz[a]anthracenes | Identification of key metabolites and metabolic pathways. nih.gov |
| 2000s-Present | Synthesis and study of fluorinated PAHs | Development of methods for regiospecific fluorination and use of fluorinated analogs to probe carcinogenic mechanisms. acs.orgoup.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2606-87-3 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-5-3-2-4-13(16)11-19-17(12)8-6-14-10-15(20)7-9-18(14)19/h2-11H,1H3 |
InChI Key |
XOOBIAYNRGAFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=C3)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 7 Methylbenz a Anthracene and Its Metabolically Relevant Analogs
Established Synthetic Routes to the 3-Fluoro-7-methylbenz[a]anthracene Scaffold
The construction of the this compound framework can be achieved through several established synthetic methodologies, primarily involving multi-step organic synthesis and regioselective fluorination techniques.
The synthesis of the benz[a]anthracene core generally relies on the assembly of smaller, functionalized aromatic precursors. A common strategy involves the annulation of a naphthalene (B1677914) derivative with a suitably substituted benzene (B151609) ring. For this compound, a plausible multi-step approach could be conceptualized based on established reactions such as the Friedel-Crafts reaction or Diels-Alder cycloadditions.
One potential pathway could initiate with a Friedel-Crafts acylation of a fluorinated benzene derivative with a naphthalenic anhydride, followed by reduction and cyclization to form the tetracyclic system. beilstein-journals.orgresearchgate.net For instance, the reaction of 3-fluorobenzoyl chloride with a methyl-substituted naphthalene under Lewis acid catalysis could yield a key intermediate. Subsequent intramolecular cyclization, often promoted by strong acids like polyphosphoric acid, would then generate the benz[a]anthracene skeleton. beilstein-journals.org
Another approach involves the Diels-Alder reaction between a substituted diene and a dienophile to construct the central rings of the PAH. whiterose.ac.uk For example, a suitably functionalized styrene (B11656) derivative could react with a vinylnaphthalene to build the core structure, which is then followed by aromatization.
A reported synthesis of the related compound 3-methoxybenz[a]anthracene-7,12-dione utilized an oxidative photocyclization of a stilbene-like precursor. nih.gov This suggests that a similar strategy, starting with a fluorinated stilbene (B7821643) derivative, could be a viable route to this compound. The synthesis would involve the Wittig reaction between a substituted naphthylmethylphosphonium salt and a fluorinated benzaldehyde, followed by photochemical cyclization. nih.gov
Introducing a fluorine atom at a specific position on a pre-formed PAH scaffold is a significant challenge due to the often-similar reactivity of multiple C-H bonds. However, several regioselective fluorination methods have been developed.
Direct electrophilic fluorination of 7-methylbenz[a]anthracene (B135024) would likely lead to a mixture of isomers and is generally not a preferred method for achieving high regioselectivity. A more controlled approach involves the introduction of a functional group that can be readily converted to a fluorine atom. One of the most common methods is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Therefore, the synthesis could proceed via the nitration of 7-methylbenz[a]anthracene, followed by reduction to the amine, diazotization, and subsequent fluorination.
Recent advancements have also explored transition-metal-catalyzed fluorination reactions, which can offer improved regioselectivity. google.com While not specifically detailed for this compound, these methods present a promising avenue for future synthetic efforts.
The synthesis of fluorinated PAHs presents several challenges. The introduction of a fluorine atom can significantly alter the electronic properties of the aromatic system, affecting the reactivity of the molecule in subsequent synthetic steps. nih.gov Furthermore, achieving regioselectivity during fluorination remains a primary hurdle.
Advancements in this field are focused on the development of new fluorinating reagents and catalytic systems that offer milder reaction conditions and greater control over the position of fluorination. One-pot fluorination procedures using reagents like N-fluoro-2,4-dinitroimidazole have shown promise for the direct fluorination of some PAHs, potentially simplifying the synthetic process. researchgate.net Additionally, the use of computational chemistry to predict the most reactive sites for fluorination is becoming an increasingly valuable tool for designing synthetic routes.
Synthesis of Deuterated and Isotopically Labeled this compound Derivatives for Mechanistic Elucidation
Isotopically labeled compounds are indispensable for studying the metabolic pathways and mechanisms of action of PAHs. The synthesis of deuterated or ¹³C-labeled this compound can be achieved by incorporating labeled precursors at an early stage of the synthesis.
For deuteration, starting materials containing deuterium (B1214612) atoms, such as deuterated benzene or naphthalene, can be used in the multi-step synthesis described earlier. For example, a Friedel-Crafts reaction using deuterated fluorobenzene (B45895) would introduce the label into the desired ring. A patent for the preparation of deuterated anthracene (B1667546) compounds describes methods that could be adapted for this purpose, such as the reaction of a halogenated benzene-d₅ with an enolate. nih.gov
Similarly, ¹³C-labeling can be achieved by using starting materials enriched with ¹³C. For instance, a ¹³C-labeled benzoyl chloride could be used in a Friedel-Crafts acylation to introduce the label at a specific carbonyl carbon, which can then be part of the final ring system. The synthesis of ¹³C-labeled styrylbenzene derivatives for medical imaging applications demonstrates the feasibility of incorporating ¹³C into complex aromatic structures. nih.gov
These labeled analogs are crucial for techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the metabolic fate of the parent compound.
Preparation of Metabolically Relevant Epoxide and Diol Intermediates of this compound
The biological activity of many PAHs is linked to their metabolic activation to diol epoxides. The synthesis of these metabolites is therefore of great interest. Based on the known metabolism of the parent compound, 7-methylbenz[a]anthracene, the key metabolites of this compound are expected to be the 1,2-diol-3,4-epoxide and the 3,4-diol-1,2-epoxide. nih.gov
The synthesis of these intermediates typically starts with the parent fluorinated PAH. A common route to the trans-dihydrodiols involves the oxidation of the PAH to a cis-dihydrodiol, often using osmium tetroxide, followed by conversion to the trans-diol. An alternative and often more stereoselective method involves the protection of a double bond, followed by epoxidation and subsequent hydrolysis.
A detailed synthesis of the metabolites of 7-methylbenz[a]anthracene has been reported, which serves as a valuable template. acs.org This involves the conversion of the parent hydrocarbon to a dihydrodiol, followed by epoxidation. For instance, the synthesis of 7-methylbenz[a]anthracene-3,4-diol was achieved through a multi-step process starting from a keto acid. acs.org This diol can then be epoxidized using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding diol epoxide. acs.org A study on the effect of fluoro substituents on the reactivity of 7-methylbenz[a]anthracene diol epoxides also describes the synthesis of the 3,4-diols of 9- and 10-fluoro-7-methylbenz[a]anthracene, providing a direct precedent for the synthesis of the 3-fluoro analog. nih.gov
Computational and Theoretical Investigations of 3 Fluoro 7 Methylbenz a Anthracene Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of molecules, which in turn govern their chemical reactivity. For PAHs like 3-Fluoro-7-methylbenz[a]anthracene, these calculations can predict the most likely sites for metabolic attack and the stability of the resulting reactive intermediates.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's susceptibility to electrophilic and nucleophilic attack. In the context of PAH metabolism, the HOMO is associated with the molecule's ability to donate electrons, a crucial step in the initial oxidation by cytochrome P450 enzymes.
For this compound, the introduction of a fluorine atom, a highly electronegative element, is expected to lower the energy of both the HOMO and LUMO compared to the parent compound, 7-methylbenz[a]anthracene (B135024). This is due to the inductive effect of the fluorine atom, which withdraws electron density from the aromatic system. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis of this compound
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 7-methylbenz[a]anthracene | -5.50 | -1.50 | 4.00 |
| This compound | -5.65 | -1.60 | 4.05 |
Note: The values in this table are illustrative and intended to demonstrate the expected effect of fluorination. Actual values would require specific quantum chemical calculations.
The distribution of the HOMO would likely be concentrated on the electron-rich regions of the benz[a]anthracene core, particularly the "A-ring" (the angular benzo ring), which is a common site for initial epoxidation in many PAHs.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
For this compound, the EPS map would be expected to show a region of negative electrostatic potential around the π-system of the aromatic rings, making them attractive to electrophilic attack by metabolizing enzymes. The presence of the electronegative fluorine atom at the 3-position would likely create a localized region of more positive potential in its immediate vicinity. The methyl group at the 7-position, being an electron-donating group, would slightly enhance the negative potential in its region. These maps are crucial for understanding how the molecule presents itself to the active site of an enzyme.
Predictive Models for Metabolic Activation Sites
Predictive models for the metabolic activation of PAHs often rely on quantum chemical calculations. The "bay region" theory of PAH carcinogenesis posits that the formation of a diol epoxide in the sterically hindered "bay region" of the molecule is a critical step in their activation to ultimate carcinogens.
For this compound, the bay region is located between the 1- and 12-positions. Computational models would assess the ease of formation and the stability of the carbocation that results from the opening of the diol epoxide ring. The presence of the fluorine atom at the 3-position could influence the regioselectivity of the initial epoxidation. While studies on other fluorinated PAHs have shown that fluorine substitution can sometimes block or redirect metabolism, its effect is position-dependent. researchgate.net Quantum chemical calculations can predict the relative energies of various possible epoxide and diol epoxide intermediates, thereby identifying the most probable metabolic pathway. nih.gov The stability of the resulting carbocations is a key indicator of their potential to react with DNA. nih.gov
Molecular Dynamics (MD) Simulations of this compound Interactions with Biomacromolecules (e.g., DNA, Enzymes)
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a small molecule like this compound and biological macromolecules. These simulations can model the behavior of the molecule in the active site of a metabolizing enzyme, such as cytochrome P450, or its interaction with a DNA duplex.
In the context of enzymatic metabolism, MD simulations can help to understand how this compound or its metabolites orient themselves within the active site of enzymes like cytochrome P450 and epoxide hydrolase. nih.govnih.gov This information is crucial for explaining the observed regioselectivity and stereoselectivity of metabolism.
Once a reactive metabolite, such as a diol epoxide, is formed, MD simulations can be used to model its interaction with DNA. These simulations can reveal the preferred binding sites on DNA (e.g., guanine (B1146940) or adenine (B156593) residues) and the conformational changes that occur in the DNA upon adduct formation. Studies on the parent compound, 7-methylbenz[a]anthracene, have shown that its diol epoxide forms adducts with DNA. nih.gov MD simulations could elucidate how the presence of the fluorine atom in this compound might alter the stability and conformation of these DNA adducts, which could in turn affect the efficiency of DNA repair mechanisms.
Computational Prediction of Metabolite Formation and Stability of Reactive Intermediates of this compound
Computational methods can be employed to predict the full metabolic profile of this compound. By calculating the activation energies for various possible metabolic reactions (e.g., epoxidation at different positions, hydroxylation of the methyl group), a metabolic map can be constructed that prioritizes the most likely pathways.
The stability of reactive intermediates, such as arene oxides and carbocations, is a critical factor in determining the carcinogenic potential of a PAH. Quantum chemical calculations can provide quantitative estimates of the stability of these intermediates. For this compound, it would be important to assess the stability of the carbocation formed upon opening of the bay-region diol epoxide. The electron-withdrawing nature of the fluorine atom at the 3-position could potentially destabilize a nearby carbocation, which might affect its reactivity and ultimate biological effect. Conversely, the fluorine atom's influence on the electronic properties of the entire molecule could direct metabolism towards other, less harmful pathways. Studies on other fluorinated PAHs suggest that the influence of a fluoro substituent is complex and can affect both the initial formation of the diol and the reactivity of the subsequent diol epoxide. researchgate.netnih.gov
Mechanistic Studies of Metabolic Activation of 3 Fluoro 7 Methylbenz a Anthracene
Enzymatic Biotransformation Pathways in In Vitro Systems (e.g., Liver Microsomes, Recombinant Enzymes)
In vitro systems, such as rat liver microsomes and recombinant enzymes, have been instrumental in elucidating the biotransformation of PAHs. For the parent compound 7-MBA, studies using rat liver homogenates and microsomal fractions have identified a suite of metabolites, including hydroxymethyl derivatives and various dihydrodiols. nih.govcore.ac.uk These systems provide a model for understanding the metabolic fate of 3-Fluoro-7-methylbenz[a]anthracene.
The primary metabolic pathways for the parent compound 7-methylbenz[a]anthracene (B135024), which serve as a model for its 3-fluoro derivative, are summarized below.
| Metabolic Pathway | Enzyme Class | Resulting Metabolites |
| Phase I Metabolism | ||
| Aromatic Oxidation | Cytochrome P450 (CYP) | Arene Oxides (Epoxides) |
| Hydration | Epoxide Hydrolase (EH) | trans-Dihydrodiols |
| Methyl Group Oxidation | Cytochrome P450 (CYP) | Hydroxymethyl Derivatives |
| Phase II Metabolism | ||
| Glucuronidation | UDP-glucuronosyltransferases (UGT) | Glucuronide Conjugates |
| Sulfation | Sulfotransferases (SULT) | Sulfate (B86663) Conjugates |
Cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family, are responsible for the initial oxidative attack on the aromatic structure of PAHs. nih.gov This Phase I metabolic reaction introduces an epoxide group across one of the double bonds of the polycyclic system. For 7-MBA, metabolism by rat liver microsomes results in the formation of epoxides at several positions, including the 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.gov The formation of the 3,4-epoxide is the first step toward generating the ultimate carcinogenic bay-region diol epoxide. nih.gov
For this compound, the presence of a highly electronegative fluorine atom at the 3-position is expected to significantly influence the regioselectivity of CYP-mediated epoxidation. Fluorine substitution can block enzymatic hydroxylation at the site of the substituent. rsc.org In this case, the fluorine is on the C3-C4 double bond, which is the target for epoxidation leading to the bay-region metabolite. This substitution likely alters the electronic properties of the aromatic ring, thereby affecting its interaction with the CYP active site and influencing which double bonds are preferentially oxidized. Studies on other fluorinated PAHs suggest that the primary effect of a fluoro-substituent is on the initial formation of metabolites rather than on their subsequent reactivity. nih.gov
Following the formation of arene oxides by CYP enzymes, the enzyme epoxide hydrolase (EH) catalyzes the hydration of these epoxides to form trans-dihydrodiols. nih.gov This is a critical step in the bioactivation pathway, as it generates the proximate carcinogen, the dihydrodiol, which is the substrate for the second epoxidation event. In the metabolism of 7-MBA, EH converts the various epoxides into their corresponding trans-dihydrodiols, such as 7-MBA-trans-3,4-dihydrodiol and 7-MBA-trans-8,9-dihydrodiol. nih.gov
The conversion of the initial 3,4-epoxide of this compound to the this compound-3,4-dihydrodiol would be mediated by epoxide hydrolase. Research on 9- and 10-fluoro-7-MBA has indicated that the fluorine substituent likely impacts the initial formation of the 3,4-diol, a process that involves both CYP and EH enzymes. nih.gov The electronic perturbation caused by the fluorine atom could affect the stability of the epoxide intermediate or its recognition and processing by epoxide hydrolase.
Identification and Characterization of Reactive Metabolites of this compound
The biological activity of PAHs is intrinsically linked to the formation of reactive metabolites that can form covalent adducts with cellular macromolecules like DNA. The two principal types of reactive metabolites are bay-region diol epoxides and radical cations.
Based on in vitro studies with the parent compound 7-MBA, several key metabolites have been identified.
| Metabolite Class | Specific Metabolites Identified for 7-MBA |
| Dihydrodiols | 7-MBA-trans-3,4-dihydrodiol7-MBA-trans-5,6-dihydrodiol7-MBA-trans-8,9-dihydrodiol7-MBA-trans-10,11-dihydrodiol |
| Hydroxymethyl Derivatives | 7-Hydroxymethylbenz[a]anthracene (7-OHMBA) |
| Hydroxymethyl Dihydrodiols | 7-OHMBA-trans-3,4-dihydrodiol7-OHMBA-trans-8,9-dihydrodiol |
| Tetraols | 7-MBA-8,9,10,11-tetraol |
| Source: nih.gov |
The "bay-region" theory of PAH carcinogenesis posits that diol epoxides in which the epoxide ring is situated in a sterically hindered bay-region of the hydrocarbon are exceptionally reactive and are often the ultimate carcinogenic metabolites. For benz[a]anthracene derivatives, the ultimate reactive metabolite is the 3,4-diol-1,2-epoxide. nih.gov This metabolite is formed when the 3,4-dihydrodiol is subjected to a second round of epoxidation by CYP enzymes. The resulting diol epoxide is a powerful electrophile that reacts readily with nucleophilic sites on DNA, primarily forming adducts with guanine (B1146940) and adenine (B156593) bases. nih.govnih.gov
The stability and reactivity of these epoxides are critical to their biological effects. For this compound, the corresponding ultimate metabolite would be this compound-3,4-diol-1,2-epoxide. The fluorine atom at the 3-position is directly adjacent to the diol functionality and is part of the bay-region ring system. Its strong electron-withdrawing nature would significantly alter the electronic character of the aromatic system. This is predicted to influence the stability of the carbocation intermediate that forms upon opening of the epoxide ring, thereby modulating the epoxide's half-life and reactivity toward DNA. Studies on a 10-fluoro analog of the 7-MBA diol epoxide found its rate of hydrolysis to be similar to the non-fluorinated compound, suggesting that the location of the fluorine substituent is a critical determinant of its effect on reactivity. nih.gov
An alternative pathway for metabolic activation involves the one-electron oxidation of the parent PAH to form a highly reactive radical cation. nih.gov This reaction can be catalyzed by peroxidases or can occur during the CYP450 catalytic cycle. nih.gov For this pathway to be significant, the PAH must possess an ionization potential low enough (typically below 7.35 eV) to permit one-electron oxidation. nih.gov The resulting radical cation has both radical and carbocation character and can react with cellular nucleophiles. The sites of reaction are often correlated with the positions of highest charge localization in the radical cation. nih.gov
The formation of a radical cation from this compound is a plausible activation mechanism. Fluorination is known to affect the properties and subsequent reactions of PAH radical cations. acs.org The introduction of a fluorine atom would alter the ionization potential of the molecule and the distribution of spin and charge density in the resulting radical cation, thereby influencing its stability and reactivity.
Molecular Interactions and Biological Mechanisms of 3 Fluoro 7 Methylbenz a Anthracene
Covalent Adduct Formation with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)
The biological activity of many polycyclic aromatic hydrocarbons (PAHs), including 3-Fluoro-7-methylbenz[a]anthracene, is intrinsically linked to their metabolic activation to reactive intermediates that can form covalent bonds with cellular macromolecules. The formation of these adducts with DNA and, to a lesser extent, RNA is a critical initiating event in the process of chemical carcinogenesis.
Metabolic activation of 7-methylbenz[a]anthracene (B135024) (7-MBA) and its derivatives proceeds through the formation of diol epoxides. Specifically, the bay-region anti-diol epoxides are highly reactive electrophiles. Research on the fluorinated derivatives of 7-MBA indicates that these compounds undergo similar metabolic activation pathways. Studies on the racemic bay-region anti-diol epoxides of 7-MBA and its 9- and 10-fluoro derivatives have shown that they react with calf thymus DNA in vitro to form stable covalent adducts. nih.gov The primary sites of adduction are the exocyclic amino groups of purine (B94841) bases.
The extent of covalent binding to DNA by the diol epoxides of 7-MBA and its fluoro-substituted analogs has been found to be similar. nih.gov This suggests that the fluorine substituent at various positions, including likely the 3-position, does not significantly alter the inherent reactivity of the diol epoxide towards DNA. While the majority of research has focused on DNA adducts due to their direct link to mutagenesis, it is understood that the reactive electrophilic metabolites of PAHs can also form adducts with RNA, although this is less commonly studied in the context of carcinogenesis.
Site-Specific DNA Adduct Formation by this compound Metabolites
The interaction between the reactive metabolites of this compound and DNA is not random; it occurs at specific nucleophilic sites within the DNA helix. Research on the parent compound, 7-MBA, and its other fluoro-derivatives provides a strong model for the expected adduct profile of the 3-fluoro analog.
In vitro reactions of the bay-region anti-diol epoxides of 7-MBA and its 9- and 10-fluoro derivatives with calf thymus DNA yield a similar profile of adducts, primarily with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov These are tentatively identified as trans addition products. Studies on 7-MBA in SENCAR mouse epidermis have provided more detailed characterization of the adducts formed in vivo. The major DNA adduct identified is (+)-anti-7-MBADE-trans-N2-dGuo, which results from the binding of the "anti" diol-epoxide metabolite to the N2 position of guanine (B1146940). nih.gov
In addition to this major adduct, several minor adducts have also been detected. These include a minor dG adduct derived from the "syn" bay-region diol-epoxide of 7-MBA and minor dA adducts from both the "anti" and "syn" diol-epoxides. nih.gov The table below summarizes the key DNA adducts formed by the metabolites of 7-methylbenz[a]anthracene, which are expected to be similar for its 3-fluoro derivative.
| Adduct Type | Metabolite Precursor | Site of Adduction | Relative Abundance |
| Deoxyguanosine Adduct | (+)-anti-7-MBADE | N2-dGuo | Major |
| Deoxyguanosine Adduct | syn-7-MBADE | Not specified | Minor |
| Deoxyadenosine Adduct | anti- or syn-7-MBADE | Not specified | Minor |
Table 1: DNA Adducts of 7-methylbenz[a]anthracene Metabolites. This table is based on data from studies on 7-methylbenz[a]anthracene and its derivatives. nih.gov
Stereochemistry and Conformational Aspects of DNA Adducts
The stereochemistry of the diol epoxide metabolites and the resulting DNA adducts plays a crucial role in their biological consequences. The metabolic activation of 7-MBA is a stereoselective process, leading to the formation of optically active dihydrodiols. The major dihydrodiol enantiomers of 7-MBA have been determined to have 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.gov These dihydrodiols are the precursors to the even more reactive diol epoxides.
The reaction between the diol epoxide and the DNA base is typically a trans addition, as observed with the adducts of 7-MBA and its fluoro-derivatives. nih.govnih.gov The major adduct, (+)-anti-7-MBADE-trans-N2-dGuo, has a specific three-dimensional conformation within the DNA helix. The bulky hydrocarbon moiety of the adduct can intercalate into the DNA stack or reside in the minor or major groove, causing significant distortion of the DNA structure. This distortion is a key factor in how the adduct is recognized by cellular machinery, including DNA repair enzymes and polymerases.
Impact of DNA Adducts on Replication Fidelity and Transcription In Vitro
The formation of bulky covalent adducts in the DNA template can have profound effects on the processes of DNA replication and transcription. While direct studies on adducts from this compound are not available, the well-established effects of structurally similar PAH-DNA adducts provide a clear indication of their likely impact.
Bulky adducts, such as those formed by 7-MBA metabolites, are known to be potent blocks to DNA polymerases, leading to stalled replication forks. When replication does proceed past an adduct, it is often in an error-prone manner. This can lead to the insertion of an incorrect base opposite the adducted base, resulting in a point mutation. For example, G to T transversions are a common mutational signature for many PAHs. The presence of these adducts can also induce frameshift mutations.
Similarly, during transcription, the RNA polymerase can be blocked by the presence of a DNA adduct, leading to truncated messenger RNA (mRNA) transcripts and a subsequent reduction in protein synthesis. This transcriptional arrest can contribute to the cytotoxic effects of the compound. The mutagenic and replication-blocking properties of these DNA adducts are central to the carcinogenic activity of many PAHs.
Interactions with Cellular Proteins and Enzyme Systems
Beyond direct interactions with nucleic acids, this compound and its metabolites can interact with a variety of cellular proteins and enzyme systems, influencing their own metabolism and eliciting broader biological responses.
Binding to Aryl Hydrocarbon Receptor (AhR) and Downstream Signaling Pathways In Vitro
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in the cellular response to many xenobiotics, including PAHs. While direct binding studies for this compound are limited, there is strong evidence that PAHs as a class are potent AhR agonists. For instance, other substituted aromatic hydrocarbons have been shown to bind to the AhR with high affinity, and this binding is correlated with their biological activity. nih.gov
Upon binding of a ligand like a PAH, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism.
The primary and most well-characterized downstream effect of AhR activation is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. This induction is a key step in the metabolic activation of PAHs, creating a feedback loop where the compound induces the very enzymes that convert it into a more toxic and carcinogenic form.
Inhibition or Induction of Metabolic Enzymes by this compound
As mentioned above, a primary consequence of the interaction of this compound with the AhR is the induction of metabolic enzymes. The induction of CYP1A1 is a sensitive indicator of exposure to AhR agonists. nih.gov This induction increases the rate at which the PAH is metabolized.
| Enzyme Family | Interaction | Mechanism | Consequence |
| Cytochrome P450 (e.g., CYP1A1) | Induction | AhR-mediated transcriptional activation | Increased metabolic activation of the PAH |
| Cytochrome P450 (e.g., P450c) | Inhibition | Competitive binding of metabolites to the active site | Altered metabolic profile, potential for product inhibition |
Table 2: Interactions of 7-methylbenz[a]anthracene and its derivatives with Metabolic Enzymes. This table summarizes the dual role these compounds can play in both inducing and inhibiting key metabolic enzymes. nih.govnih.gov
Lack of Specific Research Hinders Understanding of this compound's Role in Oxidative Stress
A comprehensive review of existing scientific literature reveals a significant void in the understanding of the specific molecular interactions and biological mechanisms of the chemical compound this compound, particularly concerning its ability to induce oxidative stress and generate reactive oxygen species (ROS) in cell culture models. Despite the well-documented role of its parent compounds, polycyclic aromatic hydrocarbons (PAHs), in causing cellular damage through these pathways, direct experimental evidence for this specific fluorinated derivative is currently unavailable in public-domain research.
The metabolic activation of many PAHs is a critical step in their carcinogenic activity, often leading to the production of reactive intermediates that can trigger oxidative stress. This process involves the excessive formation of ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, which can overwhelm the cell's antioxidant defense systems. The resulting imbalance leads to damage of cellular components, including lipids, proteins, and DNA, contributing to mutagenesis and cell death.
While the metabolic pathways of the parent compound, 7-methylbenz[a]anthracene, have been studied, showing its conversion to dihydrodiols and diol epoxides that are implicated in its carcinogenicity, the influence of the fluorine atom at the 3-position remains largely unexplored in the context of oxidative stress. nih.govnih.govnih.govnih.gov Fluorine substitution is known to significantly alter the electronic properties and biological activity of PAH molecules. Depending on its location on the aromatic ring, a fluorine atom can either enhance or reduce the reactivity of the compound and the stability of its metabolic intermediates, such as carbocations. nih.govnih.govresearchgate.net This modulation of metabolic activation would, in turn, be expected to influence the compound's potential to generate ROS.
However, a thorough search of scientific databases yielded no specific studies that have investigated and quantified the generation of ROS or other markers of oxidative stress in cell cultures exposed to this compound. Consequently, no data tables or detailed research findings can be presented on this specific topic. The scientific community has yet to publish research that would elucidate the precise mechanisms and extent to which this particular fluorinated PAH contributes to oxidative stress in a cellular environment. Further research is required to fill this knowledge gap and to understand the potential toxicological profile of this compound.
Structure Activity Relationship Sar Studies for 3 Fluoro 7 Methylbenz a Anthracene Derivatives
Comparative Analysis of Fluorine Substitution Effects on Reactivity and Biological Activity
Fluorine substitution is a key strategy in medicinal chemistry to modulate the biological properties of molecules. nih.gov In the context of PAHs, the introduction of a fluorine atom can significantly alter their metabolic fate and carcinogenic potential. nih.govepa.gov
The position of fluorine substitution on the benz[a]anthracene nucleus is critical. For instance, fluorine substitution in the "peri" position can inhibit carcinogenic activity by blocking the formation of bay-region dihydrodiol epoxides, which are ultimate carcinogenic metabolites. epa.gov Studies on various fluorinated PAHs have shown that fluorine can act as a powerful modulator of biological activity. nih.gov
Computational studies have provided insights into the electronic effects of fluorine substitution. Fluorine's high electronegativity can lower the energy levels of the highest occupied molecular orbital (HOMO), making the compound more resistant to oxidation. oup.com Conversely, fluorine can also stabilize carbocations formed during metabolic activation through a +R (resonance) effect by donating its unshared electron pair to the vacant p-orbital of the cationic center. oup.com This dual electronic nature of fluorine—inductive electron withdrawal and resonance electron donation—contributes to its complex influence on reactivity.
Research on 9- and 10-fluoro derivatives of 7-methylbenz[a]anthracene (B135024) has shown that the presence of a fluorine substituent did not necessarily enhance tumor-initiating activity and, in some cases, even reduced it. nih.gov This suggests that the influence of fluorine is not simply due to increased reactivity of the bay-region diol epoxide but may affect the initial formation of the precursor 3,4-diol. nih.gov The rate of hydrolysis of the diol epoxide of 10-fluoro-7-methylbenz[a]anthracene was found to be similar to that of the non-fluorinated parent compound, both in the presence and absence of DNA. nih.gov
The following table summarizes the effects of fluorine substitution on the properties of PAHs:
| Feature | Effect of Fluorine Substitution | Source |
| Carcinogenicity | Can inhibit activity when substituted at the peri position. | epa.gov |
| Electronic Properties | Lowers HOMO energy levels, increasing resistance to oxidation. | oup.com |
| Carbocation Stability | Can stabilize α-carbocations via resonance (+R effect). | oup.com |
| Tumor-Initiating Activity | Substitution at the 9- or 10-position of 7-methylbenz[a]anthracene did not enhance activity. | nih.gov |
Influence of Methyl Group Position and Substituent Effects on Metabolic Pathways
The position of a methyl group on the benz[a]anthracene skeleton profoundly influences its metabolic activation and biological activity. nih.govnih.gov For a methylated PAH to be tumorigenic, it generally requires a methyl group in the bay region and a vacant peri position adjacent to an unsubstituted angular ring. researchgate.net The enhancing effect of a bay-region methyl group is attributed to the high reactivity of a dihydrodiol epoxide metabolite that has both a methyl group and an epoxide ring in the same bay region. researchgate.net
In the case of 7-methylbenz[a]anthracene (7-MBA), the methyl group is not in the bay region. However, its presence still directs the metabolic pathway. The metabolism of 7-MBA by rat liver microsomes primarily yields the 8,9- and 5,6-dihydrodiols. nih.gov The ultimate carcinogenic metabolite is considered to be the bay-region dihydrodiol-epoxide, trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.govnih.gov
Studies comparing 7-MBA with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) highlight the significant impact of an additional methyl group at the 12-position. DMBA is a much more potent carcinogen, and methylation at both the 7 and 12 positions significantly enhances immunosuppressive effects. nih.gov The presence of a methyl group can also lead to the formation of benzylic DNA adducts through hydroxylation of the methyl group followed by sulfation. nih.gov
The table below outlines the influence of methyl group position on benz[a]anthracene derivatives:
| Compound | Key Metabolic Feature | Biological Consequence | Source |
| 7-Methylbenz[a]anthracene (7-MBA) | Formation of 8,9- and 5,6-dihydrodiols. | Considered to be activated via a bay-region 3,4-diol-1,2-epoxide. | nih.govnih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Enhanced formation of reactive metabolites. | Potent carcinogen and immunosuppressant. | nih.gov |
| Monomethylated benz[a]anthracenes (MeBaAs) | Enhanced AhR-mediated activity compared to the parent benz[a]anthracene. | Most MeBaAs induce cell proliferation. | nih.gov |
SAR for DNA Adduct Formation Potency Across Benz[a]anthracene Analogs
The formation of covalent DNA adducts is a critical step in the initiation of chemical carcinogenesis by PAHs. nih.govoup.com The structure of a benz[a]anthracene analog directly influences its ability to form DNA adducts. oup.comnih.gov
Metabolic activation of PAHs by cytochrome P450 enzymes leads to the formation of reactive intermediates, such as dihydrodiol epoxides, that can bind to DNA. oup.com Another pathway involves the formation of radical cations that can also lead to DNA damage. d-nb.info
For 7-methylbenz[a]anthracene and its derivatives, the bay-region anti-diol epoxides react with DNA to form adducts primarily with deoxyguanosine and deoxyadenosine (B7792050). nih.gov The extent of covalent binding to DNA by the diol epoxides of 7-methylbenz[a]anthracene and its 9- and 10-fluoro derivatives was found to be similar. nih.gov
In contrast, the highly carcinogenic 7,12-dimethylbenz[a]anthracene (DMBA) forms DNA adducts not only through the diol epoxide pathway but also via its methyl groups. Hydroxylation of the methyl groups to form 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HMBA) and subsequent sulfation can lead to the formation of benzylic DNA adducts. nih.govnih.gov These benzylic DNA adducts have been observed in vivo. nih.gov
The following table summarizes DNA adduct formation for different benz[a]anthracene analogs:
| Compound/Metabolite | Type of DNA Adducts Formed | Source |
| anti-Diol Epoxide of 7-Methylbenz[a]anthracene | Deoxyguanosine and deoxyadenosine adducts. | nih.gov |
| anti-Diol Epoxides of 9- and 10-Fluoro-7-methylbenz[a]anthracene | Similar adduct profile to the non-fluorinated analog. | nih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Diol epoxide adducts and benzylic DNA adducts. | nih.govoup.com |
| 7-Sulfoxymethyl-12-methylbenz[a]anthracene (7-SMBA) | Benzylic DNA adducts, primarily with deoxyguanosine. | nih.gov |
Elucidating the Role of Stereochemistry in Biological Interactions of 3-Fluoro-7-methylbenz[a]anthracene Metabolites
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, including the metabolites of PAHs. mdpi.com The metabolic activation of benz[a]anthracenes often produces chiral dihydrodiols and diol epoxides. The absolute configuration of these metabolites can significantly impact their biological interactions and carcinogenic potency.
For 7-methylbenz[a]anthracene, metabolism by rat liver microsomes produces optically active dihydrodiols. The major enantiomers of the 1,2-, 3,4-, and 10,11-dihydrodiols have been determined to have the (R,R) absolute configuration. nih.gov The stereochemistry of the diol epoxide, specifically the relative orientation of the epoxide oxygen to the hydroxyl groups (syn or anti), is also a critical determinant of biological activity.
While specific studies on the stereochemistry of this compound metabolites are not detailed in the provided results, the principles derived from related compounds are applicable. The introduction of a fluorine atom can potentially influence the stereochemical course of metabolic reactions, leading to different ratios of enantiomeric and diastereomeric metabolites. This, in turn, could alter the biological activity profile of the parent compound.
The importance of stereochemistry is highlighted by the fact that different enantiomers of a metabolite can have vastly different biological activities. This is often due to stereoselective interactions with enzymes involved in metabolism and with the ultimate biological target, DNA.
Advanced Analytical Techniques for Research on 3 Fluoro 7 Methylbenz a Anthracene
Mass Spectrometry (MS) for Metabolite Profiling and Adduct Characterization
Mass spectrometry is a cornerstone technique for identifying and quantifying metabolites and DNA adducts of PAHs. For a compound like 3-Fluoro-7-methylbenz[a]anthracene, MS would be crucial in elucidating its metabolic pathways and its potential to form covalent bonds with biological macromolecules.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide highly accurate mass measurements for the parent compound and its metabolites. This accuracy allows for the determination of elemental compositions, which is critical in distinguishing between potential metabolic products that may only differ by a few atoms. For instance, hydroxylation, a common metabolic step for PAHs, would result in a predictable mass shift that can be precisely measured by HRMS.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) would be employed to fragment ions of interest, providing structural information about the metabolites and DNA adducts. By analyzing the fragmentation patterns, researchers can infer the positions of metabolic modifications, such as the location of hydroxyl groups or the site of adduction on a DNA base. For the parent compound 7-MBA, MS/MS has been instrumental in characterizing its diol epoxide metabolites and their corresponding DNA adducts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Synthetic Intermediates and Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. In the study of this compound, both synthetic intermediates and isolated metabolites would be subjected to various NMR experiments. ¹H and ¹³C NMR would provide information about the carbon-hydrogen framework, while ¹⁹F NMR would be particularly informative due to the fluorine substituent, offering a sensitive probe into the electronic environment of its location on the aromatic ring. Comparison of the chemical shifts and coupling constants of the parent compound with its metabolites would reveal the sites of metabolic alteration. nih.gov
Spectroscopic Methods (UV-Vis, Fluorescence) for Molecular Interaction Studies In Vitro
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for studying the interactions of PAHs with biological molecules like DNA and proteins in vitro. These methods can provide insights into the binding affinity and the nature of the non-covalent interactions that precede covalent adduction. The characteristic absorption and emission spectra of the benz[a]anthracene chromophore would be monitored for changes upon interaction with macromolecules. For instance, shifts in the spectral bands or quenching of fluorescence intensity can indicate binding events. nih.govnih.gov
Chromatographic Separations (HPLC, GC-MS) for Purification and Quantification in Research Samples
Chromatographic techniques are essential for the separation, purification, and quantification of this compound and its metabolites from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is widely used for the separation of PAH metabolites. nih.govnih.gov Reversed-phase HPLC, often coupled with UV-Vis or fluorescence detectors, allows for the separation of metabolites based on their polarity. The high sensitivity of fluorescence detection is particularly advantageous for detecting the low concentrations of metabolites typically found in research samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of PAHs and their derivatives. nih.gov GC provides high-resolution separation of volatile compounds, while the mass spectrometer allows for their sensitive detection and identification based on their mass-to-charge ratio and fragmentation patterns. Derivatization of polar metabolites is often necessary to increase their volatility for GC analysis.
Below is a hypothetical data table illustrating the kind of information that would be generated for this compound using these techniques. Note: The following data is illustrative and not based on published experimental results for this specific compound.
| Analytical Technique | Parameter | Hypothetical Value for this compound |
| HRMS | Exact Mass [M+H]⁺ | 261.1074 (C₁₉H₁₄F) |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: ~7.5-9.0 ppm; Methyl protons: ~2.5 ppm |
| ¹⁹F NMR | Chemical Shift (ppm) | Dependent on solvent, expected in the aromatic fluorine range |
| UV-Vis | λmax (in Methanol) | ~280, 290, 350, 370 nm |
| Fluorescence | Emission λmax (in Methanol) | ~390, 410, 430 nm |
| HPLC | Retention Time (C18 column) | Dependent on gradient, expected to be similar to other PAHs of similar size |
Future Directions and Emerging Research Challenges in 3 Fluoro 7 Methylbenz a Anthracene Studies
Development of Novel Synthetic Strategies for Complex Metabolites
A significant hurdle in the comprehensive study of 3-F-7-MBA is the limited availability of its complex metabolites, such as dihydrodiols and diol epoxides, which are crucial for toxicological and mechanistic investigations. Historically, the synthesis of PAH metabolites has been a complex endeavor. For instance, the preparation of dihydrodiols from 7-MBA has been achieved through oxidation with an ascorbic acid-ferrous sulfate (B86663) mixture, followed by purification using thin-layer and high-pressure liquid chromatography. nih.gov
Future research must focus on developing more efficient and stereoselective synthetic routes to obtain these vital compounds. Recent advances in synthetic organic chemistry offer promising avenues. Methodologies for the synthesis of fluorinated PAHs have evolved, including techniques like the use of aryne intermediates and enzymatic synthesis. rsc.orgnih.gov For example, a modular synthesis of regiospecifically fluorinated PAHs has been described, utilizing Julia-Kocienski olefination and oxidative photocyclization. researchgate.net Furthermore, enzymatic synthesis using enzymes like cytochrome P450s and aldolases presents a green and highly specific alternative for producing fluorinated compounds. nih.gov The application of such modern synthetic strategies to 3-F-7-MBA would be a significant step forward, enabling a more thorough investigation of its metabolic activation pathways.
Advanced Computational Modeling for Predictive Toxicology Research
Predictive toxicology, powered by advanced computational models, is an essential tool for assessing the potential risks of compounds like 3-F-7-MBA, especially when experimental data is scarce. Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to PAHs and their derivatives to predict their biological activities and properties. nih.gov These models use molecular descriptors to correlate the chemical structure with toxicological endpoints. For polyhalogenated aromatics, electronic properties calculated by semi-empirical methods, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the highest occupied molecular orbital (EHOMO), have shown significant correlations with toxicity. osti.gov
Future research should focus on developing specific QSAR models for fluorinated PAHs, including 3-F-7-MBA. This will require the generation of a robust dataset of experimental values for a series of related compounds. Furthermore, the use of more sophisticated computational methods, such as Density Functional Theory (DFT), can provide deeper insights into the electronic properties and reactivity of these molecules. nih.gov These computational studies can help predict the reactivity of different metabolites and their potential to form DNA adducts, thus guiding experimental studies and prioritizing compounds for further investigation. A study on the effect of fluoro substituents on the reactivity of 7-MBA diol epoxides has already suggested that the influence of fluorine may be on the initial formation of the diol rather than the reactivity of the diol epoxide itself, a hypothesis that can be further explored with advanced modeling. nih.gov
Integration of Omics Technologies (e.g., Adductomics, Metabolomics) for Comprehensive Mechanistic Insights
The advent of "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the mechanisms of action of 3-F-7-MBA. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can reveal the metabolic perturbations caused by exposure to this compound. Studies on other PAHs, such as dibenz[a,h]anthracene, have successfully used metabolomics to identify altered metabolic pathways, including folate biosynthesis, lipid metabolism, and nitrogen metabolism, following exposure. frigidzonemedicine.com.cnresearchgate.net Applying similar untargeted metabolomic approaches to in vitro or in vivo models exposed to 3-F-7-MBA could identify key biomarkers of exposure and effect.
Adductomics, the comprehensive analysis of DNA and protein adducts, is another critical area. Research on 7-MBA has identified the formation of DNA adducts from its bay-region diol-epoxides in mouse epidermis. nih.gov Specifically, deoxyguanosine and deoxyadenosine (B7792050) adducts have been characterized. nih.govoup.com A key research challenge for 3-F-7-MBA is to determine how the fluorine substituent alters the profile of DNA adducts formed. Studies on other fluoro-substituted 7-MBA derivatives have shown that they produce similar DNA adduct profiles to the parent compound in vitro. nih.gov Future studies should employ sensitive techniques like ³²P-postlabeling coupled with HPLC or mass spectrometry-based methods to identify and quantify the specific DNA adducts formed from 3-F-7-MBA in relevant biological systems. This will be crucial for understanding its mutagenic and carcinogenic potential.
Exploration of Novel Biological Targets and Pathways in In Vitro Models
In vitro models are indispensable for the high-throughput screening of toxic compounds and for elucidating their molecular mechanisms of action. For 7-MBA, in vitro assays have been used to test the carcinogenic activity of its metabolites. nih.gov For instance, the 5,6-oxide and trans-5,6- and trans-8,9-dihydrodiols of 7-MBA have been shown to induce adenomas in mouse lung tissue explants. nih.gov
A key future direction for 3-F-7-MBA research is the use of a diverse panel of in vitro models, including human cell lines, organoids, and genetically engineered cells, to identify novel biological targets and pathways affected by this compound. High-content screening and other advanced cellular imaging techniques can be employed to assess a wide range of cellular processes, such as cell cycle progression, apoptosis, and DNA damage response. Furthermore, investigating the role of specific enzymes and receptors, such as the aryl hydrocarbon receptor (AhR), in the metabolic activation and toxicity of 3-F-7-MBA is crucial. While the carcinogenicity of some fluoro derivatives of other methylbenz[a]anthracenes has been studied, specific data for 3-F-7-MBA is needed. ca.gov The use of in vitro mechanistic studies can provide valuable data for regulatory assessments and reduce the reliance on animal testing. europa.eu
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing fluorine and methyl groups into the benz[a]anthracene framework?
- Methodological Answer : Fluorination and methylation can be achieved via Friedel-Crafts alkylation or electrophilic substitution, using catalysts like ZnCl₂. For example, phosphorus trichloride insertion into flavone derivatives under Friedel-Crafts conditions, followed by oxidation with H₂O₂, has been used to synthesize structurally similar fused heterocycles. Alcohols and triethylamine are critical for stabilizing intermediates during C-phosphorylation .
- Key Techniques : IR, NMR (¹H, ¹³C, ³¹P), and mass spectrometry for structural confirmation.
Q. How can NMR and mass spectrometry be utilized to confirm the structure of 3-Fluoro-7-methylbenz[a]anthracene?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons and methyl group splitting patterns (e.g., singlet for methyl at position 7).
- ¹³C NMR : Detect fluorinated carbons (deshielded signals at ~110–120 ppm) and methyl carbons (~20 ppm).
- ³¹P NMR (if applicable): Monitor phosphorylation intermediates (e.g., chloroxaphosphorin derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Reference standards (e.g., methylbenz[a]anthracene derivatives) aid in calibration .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use Class I, Type B biological safety hoods for handling and preparation. HEPA-filtered vacuums reduce airborne particulates during cleanup .
- PPE : Wear nitrile gloves, lab coats, and eye protection. Avoid dry sweeping; use wet methods for spill containment .
- Exposure Monitoring : Airborne concentration checks via NIOSH Method 5800 for polycyclic aromatic hydrocarbons (PAHs). Implement emergency showers and eyewash stations .
Advanced Research Questions
Q. How does the introduction of fluorine and methyl substituents influence the electronic and photophysical properties of benz[a]anthracene derivatives?
- Methodological Answer : Fluorine’s electronegativity alters π-electron density, enhancing fluorescence quantum yield. Methyl groups sterically hinder aggregation, reducing self-quenching. Z-scan analysis and dielectric constant measurements (temperature-dependent) quantify nonlinear optical (NLO) properties, such as third harmonic generation (THG) .
- Experimental Design : Compare UV-vis absorption, fluorescence emission, and THG of this compound with unsubstituted analogs. Computational modeling (DFT) predicts HOMO-LUMO gaps .
Q. What are the challenges in quantifying this compound in complex matrices, and how can Box-Behnken experimental designs optimize detection?
- Methodological Answer : Matrix interference (e.g., lipids in biological samples) requires cleanup via SPE or QuEChERS. Box-Behnken designs optimize variables like extraction time, solvent ratio, and temperature. For smoked meat studies, detection limits of 0.4 µg/kg were achieved via GC-MS/MS with deuterated internal standards .
- Validation : Spike-and-recovery tests (70–120% recovery) and interlaboratory reproducibility checks ensure method robustness .
Q. What in vitro models are suitable for studying the metabolic pathways of this compound, and what metabolites are typically observed?
- Methodological Answer :
- Fungal Models : Cunninghamella elegans metabolizes methylbenz[a]anthracene to dihydrodiols (e.g., 7-OHMBA-trans-8,9-dihydrodiol) via cytochrome P450 .
- Hepatic Models : Rat liver microsomes (3-methylcholanthrene-induced) produce 5,6- and 10,11-dihydrodiol metabolites.
- Analytical Workflow : HPLC-UV/Vis or LC-MS/MS with reference compounds (e.g., synthetic dihydrodiols) for metabolite identification .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
